REACTION_CXSMILES
|
[N:1]1([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:3][CH:2]1[C:4](OCC)=[O:5].[NH3:14]>C(O)C>[C:4]([CH:2]1[CH2:3][N:1]1[C:9]([O:11][CH2:12][CH3:13])=[O:10])(=[O:5])[NH2:14]
|
Name
|
diethyl 1,2-aziridine-dicarboxylate
|
Quantity
|
0.025 mol
|
Type
|
reactant
|
Smiles
|
N1(C(C1)C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the reaction mixture then left
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is subsequently evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C1N(C1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |